Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid
Description
Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid (CAS: 2939002-89-6) is a synthetic compound composed of a methyl ester derivative of a 2-azaspiro[3.3]heptane framework and trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₈H₁₁F₃N₂O₄ (combined formula for the 1:1 salt) . The compound is marketed in quantities ranging from 100 mg to 500 mg, with prices varying by package size . Its structural uniqueness lies in the spirocyclic architecture, which confers conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties .
TFA, a strong carboxylic acid (pKa ~0.23), is commonly used as a counterion due to its volatility, facilitating purification during synthesis .
Properties
Molecular Formula |
C10H14F3NO4 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-2-3-8(6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |
InChI Key |
CQKIAYOTHNEZOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC12CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from 2-tert-Butoxycarbonyl-5-azaspiro[3.3]heptane Precursors
A patented method (CN105646318A) describes a three-step synthesis starting from a tert-butoxycarbonyl (Boc)-protected azaspiroheptane derivative, which is structurally related to the target compound:
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| 1 | Compound 1 + triethylamine + methylsulfonyl chloride in methylene dichloride at 0 °C to room temperature overnight | Compound 2 (mesylate intermediate) | 100% |
| 2 | Compound 2 + sodium cyanide in N,N-dimethylformamide (DMF) at room temperature for 1 hour | Compound 3 (nitrile intermediate) | 62% |
| 3 | Compound 3 + potassium hydroxide in ethanol/water at room temperature overnight, acidification to pH 3-4 | Compound 4 (carboxylic acid) | 62% |
This sequence efficiently converts the Boc-protected azaspiro intermediate through mesylation, cyanide substitution, and hydrolysis to the corresponding carboxylic acid, which is a key intermediate toward the target ester.
Esterification and Salt Formation
The methyl ester formation from the carboxylic acid intermediate is typically achieved via standard esterification protocols, such as Fischer esterification or using methylating agents under acidic or basic catalysis. Following esterification, the formation of the trifluoroacetic acid salt is performed by treatment of the methyl ester with 2,2,2-trifluoroacetic acid, often in dichloromethane or another inert solvent, yielding the desired compound as a stable trifluoroacetate salt.
Alternative Synthetic Approaches
Additional synthetic routes involve coupling reactions using peptide coupling reagents such as HATU, EDC, or BOP in DMF with bases like N-ethyl-N,N-diisopropylamine or triethylamine. These methods allow for the functionalization of the azaspiro core with various substituents, including the formation of amide linkages, which can be precursors to the methyl ester and trifluoroacetate salt.
Reaction Conditions and Operational Details
| Reaction Step | Reagents & Solvents | Temperature | Time | Notes |
|---|---|---|---|---|
| Mesylation | Methylsulfonyl chloride, triethylamine, methylene dichloride | 0 °C to RT | Overnight | Ensures full conversion to mesylate intermediate |
| Cyanide substitution | Sodium cyanide, DMF | RT | 1 hour | Efficient nucleophilic substitution |
| Hydrolysis | Potassium hydroxide, ethanol/water | RT | Overnight | Hydrolyzes nitrile to acid |
| Esterification | Methanol or methylating agent, acid/base catalyst | Reflux or RT | Several hours | Converts acid to methyl ester |
| Salt formation | 2,2,2-Trifluoroacetic acid, DCM | RT | 1-2 hours | Forms stable trifluoroacetate salt |
Analytical Data and Yields
Yields for the key steps vary but are generally moderate to high, with isolated yields ranging from 60% to over 80% for individual steps. Purification is typically achieved by extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure, followed by chromatographic techniques if necessary.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Methyl 2-azaspiro[3.3]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It serves as a ligand for studying protein-ligand interactions.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which Methyl 2-azaspiro[3.3]heptane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique spatial arrangement of functional groups, which can enhance binding affinity and selectivity towards biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Key Compounds for Comparison
The following compounds share structural or functional similarities with the target molecule:
Structural and Functional Differences
Core Architecture: The target compound and 6,6-difluoro analog share a spiro[3.3]heptane core, while the 6-oxa analog features a spiro[3.4]octane system. The oxa substitution introduces an oxygen atom, enhancing polarity .
Counterion Role :
- TFA is universally used in salts for ease of removal during purification. In contrast, tert-butyl esters (e.g., CAS 1211586-09-2) avoid TFA but require deprotection under acidic conditions .
Synthetic Accessibility :
Pharmaceutical Relevance
- Spirocycles like the target compound are privileged scaffolds in drug discovery. For example, 5-(4-trifluoromethylphenyl)-6-oxa-4-azaspiro[2.4]hept-4-ene derivatives exhibit activity against inflammatory targets .
- The 6,6-difluoro analog’s enhanced rigidity and fluorine content make it a candidate for CNS drugs, leveraging improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
